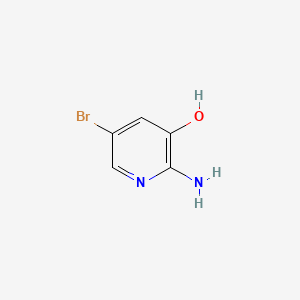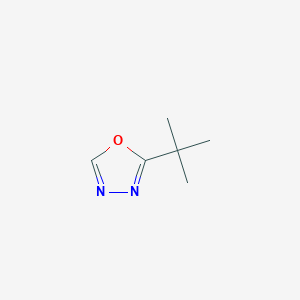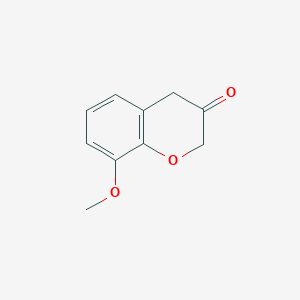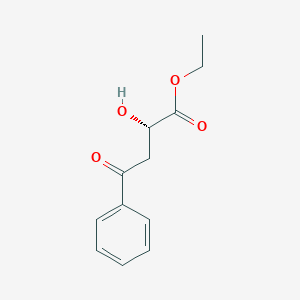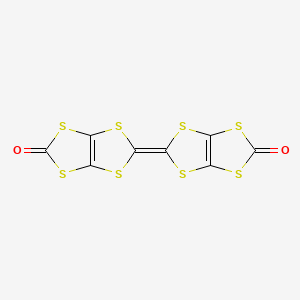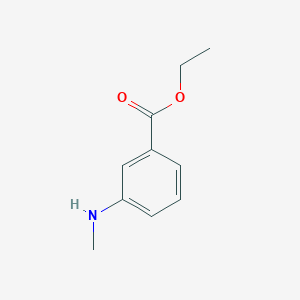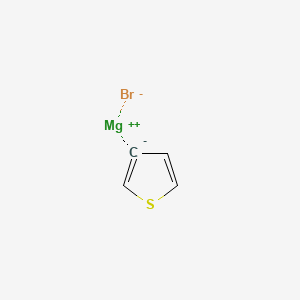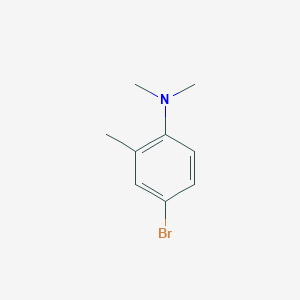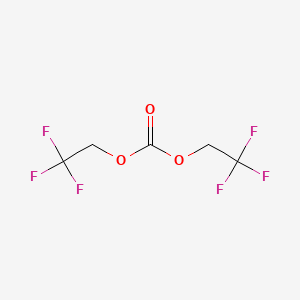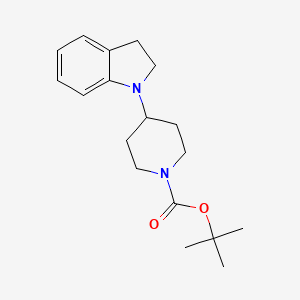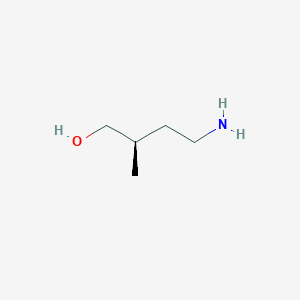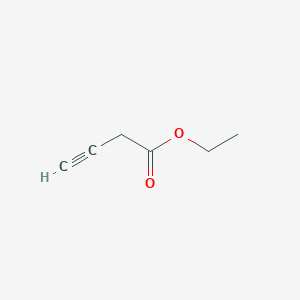![molecular formula C16H18O B1280690 4-([1,1'-Biphenyl]-4-yl)butan-1-ol CAS No. 34874-54-9](/img/structure/B1280690.png)
4-([1,1'-Biphenyl]-4-yl)butan-1-ol
Descripción general
Descripción
“4-([1,1’-Biphenyl]-4-yl)butan-1-ol” is a complex organic compound. It seems to be related to compounds like 4-Phenyl-1-butanol and 1-Butanol , which are known organic compounds with various applications in the field of chemistry .
Chemical Reactions Analysis
The chemical reactions involving “4-([1,1’-Biphenyl]-4-yl)butan-1-ol” would depend on its exact molecular structure. As a general rule, the presence of the hydroxyl (-OH) group in the butan-1-ol part of the molecule could make it reactive with various reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-([1,1’-Biphenyl]-4-yl)butan-1-ol” would depend on its exact molecular structure. For instance, 4-Phenyl-1-butanol, a related compound, is known to be a colorless crystal with a molecular weight of 150.218 Da .
Aplicaciones Científicas De Investigación
Antituberculosis Activity
4-([1,1'-Biphenyl]-4-yl)butan-1-ol derivatives have been explored for their antituberculosis properties. A specific derivative, 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, demonstrated high antituberculosis activity and is in the final stages of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).
Tyrosinase Inhibition
Biphenyl-based compounds are clinically significant for various treatments, including hypertension and inflammatory conditions. A study synthesized various biphenyl ester derivatives, showing significant anti-tyrosinase activities. These compounds displayed inhibitions comparable to standard inhibitor kojic acid, suggesting potential pharmaceutical applications (Kwong et al., 2017).
Fluorescence Studies
Novel biphenyl-based acrylate and methacrylate were synthesized for fluorescence studies. Their solubility, color, absorbance, and fluorescence properties were examined in various solvents, indicating potential applications in fluorescence-based technologies (Baskar & Subramanian, 2011).
Antidiabetic Potential
A study on 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1), a compound with antidiabetic potential and challenging aqueous solubility, revealed the formation of a RTC1/HPBCD complex that resulted in improved solubility, maintaining its antidiabetic efficacy (Devine et al., 2020).
Photophysical Properties
Research on biphenyl- and fluorene-based o-carboranyl compounds highlighted how the distortion of biphenyl rings alters photophysical properties, impacting their emission behavior in various states. This study contributes to the understanding of the role of structural factors in photophysical responses (Shin et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-phenylphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12,17H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVAWHROJGHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188429 | |
| Record name | (1,1'-biphenyl)-4-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,1'-Biphenyl]-4-yl)butan-1-ol | |
CAS RN |
34874-54-9 | |
| Record name | 4-(4-Biphenylyl)butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034874549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-biphenyl)-4-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BIPHENYLBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPO2HR8FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



